![molecular formula C20H17Cl2N5O2 B1259283 2-chloro-N-(2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1259283.png)
2-chloro-N-(2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)benzamide
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Overview
Description
2-chloro-N-[2-[2-[(5-chloro-3-methyl-1-phenyl-4-pyrazolyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a secondary carboxamide.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
This compound has been synthesized and tested for anti-inflammatory activity. It was compared with non-steroidal anti-inflammatory drugs for its efficacy and ulcerogenic activities (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Intermolecular Interactions and Structural Analysis
In another study, the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide were reported. This research provided insights into the crystal packing and stability of the compound, highlighting the importance of hydrogen bonds and π-interactions (Saeed et al., 2020).
Synthesis and Antimycobacterial Screening
This compound's derivative showed significant in vitro antitubercular activities against Mycobacterium tuberculosis, making it a promising molecule for further drug development due to its low toxicity against normal cell lines (Nayak et al., 2016).
Synthesis and Antibacterial Screening
A series of derivatives were synthesized and tested for antibacterial activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli. One particular compound exhibited significant antibacterial activity, demonstrating the potential of this compound in antimicrobial applications (Idrees et al., 2020).
Synthesis and Characterization for Bioactivity
The compound was synthesized and its structure established through various spectral data. It was then evaluated for its antibacterial and antifungal activities, showing promise as a potential antimicrobial agent (Rai et al., 2009).
properties
Molecular Formula |
C20H17Cl2N5O2 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
2-chloro-N-[2-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H17Cl2N5O2/c1-13-16(19(22)27(26-13)14-7-3-2-4-8-14)11-24-25-18(28)12-23-20(29)15-9-5-6-10-17(15)21/h2-11H,12H2,1H3,(H,23,29)(H,25,28)/b24-11+ |
InChI Key |
PTQJPIFHXHLRLI-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Cl)Cl)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=C1C=NNC(=O)CNC(=O)C2=CC=CC=C2Cl)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)CNC(=O)C2=CC=CC=C2Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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